molecular formula C19H20BrFN2O2 B12266766 4-{[1-(4-Bromo-2-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine

4-{[1-(4-Bromo-2-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B12266766
M. Wt: 407.3 g/mol
InChI Key: SGHVKQYQVOZRGF-UHFFFAOYSA-N
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Description

4-{[1-(4-Bromo-2-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and fluorine atoms in its structure suggests that it may exhibit unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-Bromo-2-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-Bromo-2-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the bromine or fluorine atoms .

Mechanism of Action

The mechanism of action of 4-{[1-(4-Bromo-2-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets. The bromine and fluorine atoms can form halogen bonds with target molecules, while the piperidine and pyridine rings can engage in π-π interactions and hydrogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-{[1-(4-Bromo-2-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine include:

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both bromine and fluorine atoms, along with the piperidine and pyridine rings, allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

Molecular Formula

C19H20BrFN2O2

Molecular Weight

407.3 g/mol

IUPAC Name

(4-bromo-2-fluorophenyl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone

InChI

InChI=1S/C19H20BrFN2O2/c1-13-11-22-7-4-18(13)25-12-14-5-8-23(9-6-14)19(24)16-3-2-15(20)10-17(16)21/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3

InChI Key

SGHVKQYQVOZRGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=C(C=C(C=C3)Br)F

Origin of Product

United States

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